molecular formula C15H19N3O3S B6638617 1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine

1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine

Cat. No.: B6638617
M. Wt: 321.4 g/mol
InChI Key: LQPIUNBESCZQGK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine typically involves multi-step organic reactionsThe methoxyphenylsulfonyl group is then attached via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring is known to interact with various biological targets, including enzymes involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-3-yl)piperidine
  • 1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-4-yl)piperidine
  • 1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)pyrrolidine

Uniqueness

1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenylsulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-21-12-5-7-13(8-6-12)22(19,20)18-11-3-2-4-15(18)14-9-10-16-17-14/h5-10,15H,2-4,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPIUNBESCZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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